Benzyl-Polyethylene Glycol 25 Amine is a compound that combines the properties of polyethylene glycol (PEG) with a benzyl protecting group and a terminal amine. This compound is primarily utilized in bioconjugation and drug delivery systems due to its hydrophilic nature and ability to enhance the solubility of various biomolecules in aqueous environments. The presence of the terminal amine allows for further chemical modifications, making it a versatile building block in organic synthesis.
Benzyl-Polyethylene Glycol 25 Amine is synthesized from commercially available precursors, including benzylamine and polyethylene glycol derivatives. It is often produced in specialized laboratories focusing on chemical synthesis and pharmaceutical applications.
Benzyl-Polyethylene Glycol 25 Amine belongs to the class of amines and polyethylene glycol derivatives. It is classified as a non-cleavable linker due to its robust chemical structure, which resists hydrolysis under physiological conditions.
The synthesis of Benzyl-Polyethylene Glycol 25 Amine typically involves several key steps:
The reaction conditions may vary depending on the specific PEG derivative used. Common methods include:
The molecular formula for Benzyl-Polyethylene Glycol 25 Amine is C17H29NO5, with a molecular weight of approximately 327.4 g/mol. The structure includes:
The compound's structural representation can be described using SMILES notation as follows: C(C(=O)O)CC(C(=O)O)CC(C(=O)O)CC(C(=O)O)CC(C(=O)O)CC(C(=O)O)CC(C(=O)O)
.
Benzyl-Polyethylene Glycol 25 Amine participates in various chemical reactions due to its functional groups:
These reactions are typically conducted under mild conditions to preserve the integrity of the PEG linker while promoting reactivity at the amine site.
The mechanism of action for Benzyl-Polyethylene Glycol 25 Amine primarily involves its role as a linker in bioconjugation processes. The terminal amine facilitates the attachment of drugs, peptides, or other biomolecules, enhancing their solubility and stability in biological systems.
The hydrophilic nature of the polyethylene glycol segment helps in increasing the circulation time of conjugated drugs in vivo, thereby improving therapeutic efficacy.
The compound should be stored at -20 °C to maintain stability and prevent degradation.
Benzyl-Polyethylene Glycol 25 Amine has several scientific uses:
CAS No.:
CAS No.:
CAS No.: 59384-04-2